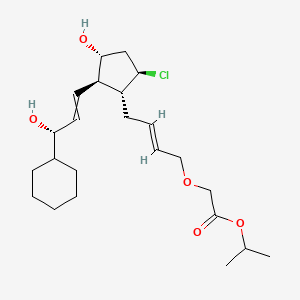

ZK118182 Isopropyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H37ClO5 |

|---|---|

Molecular Weight |

429.0 g/mol |

IUPAC Name |

propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate |

InChI |

InChI=1S/C23H37ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,11-12,16-22,25-26H,3-5,8-10,13-15H2,1-2H3/b7-6+,12-11?/t18-,19-,20-,21-,22-/m1/s1 |

InChI Key |

QLJUNFBXIBNQOL-ZKQIHTEDSA-N |

Isomeric SMILES |

CC(C)OC(=O)COC/C=C/C[C@H]1[C@@H](C[C@H]([C@@H]1C=C[C@H](C2CCCCC2)O)O)Cl |

Canonical SMILES |

CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

ZK118182 Isopropyl Ester: A Technical Guide to its Prostaglandin DP Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prostaglandin (B15479496) DP receptor agonist activity of ZK118182 isopropyl ester. The document details the compound's pharmacological profile, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Concepts: Prostaglandin DP Receptors and Agonism

Prostaglandin D2 (PGD2) is a lipid mediator that exerts its effects through two main G protein-coupled receptors (GPCRs): the DP1 and DP2 receptors. ZK118182 is a potent agonist that primarily targets the DP1 receptor. The DP1 receptor is coupled to a stimulatory G protein (Gs), which upon activation, initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). This mechanism is central to the pharmacological effects of DP1 receptor agonists.

This compound is a prodrug of ZK118182, designed to enhance its penetration across biological membranes, such as the cornea. Following administration, the ester is hydrolyzed to the active free acid, ZK118182.

Quantitative Pharmacological Data

The agonist activity of ZK118182 has been quantified through various in vitro assays, providing key metrics for its potency and binding affinity.

| Compound | EC50 (nM) [cAMP Assay] | Ki (nM) [Binding Assay] | Receptor Target |

| ZK118182 | 16 ± 4 | 74 | DP1 |

| PGD2 (endogenous ligand) | 101 ± 10 | Not specified | DP1 |

| BW245C | 59 ± 19 | Not specified | DP1 |

| RS-93520 | 23 ± 4 | Not specified | DP1 |

| SQ27986 | 33 ± 9 | Not specified | DP1 |

| ZK110841 | 33 ± 5 | Not specified | DP1 |

In vivo, this compound has demonstrated significant efficacy in reducing intraocular pressure (IOP), a key therapeutic target in glaucoma.

| Species | Dose | IOP Reduction | Time Point |

| Monkey | 0.03 µg | 46% | 2 hours |

| Rabbit | 0.03 µg | 20% | 2 hours |

Signaling Pathway and Experimental Workflow

The interaction of ZK118182 with the DP1 receptor and the subsequent intracellular signaling can be visualized, as can the typical experimental workflows for its characterization.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of ZK118182 for the DP1 receptor.

-

Membrane Preparation:

-

Culture cells expressing the human DP1 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

Increasing concentrations of the unlabeled competitor (ZK118182).

-

A fixed concentration of a suitable radioligand for the DP1 receptor (e.g., [3H]-PGD2).

-

The prepared cell membranes.

-

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled DP1 agonist).

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter mat and add scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay (HTRF)

This protocol describes a method to determine the functional potency (EC50) of ZK118182 by measuring its ability to stimulate cAMP production.

-

Cell Preparation:

-

Seed cells expressing the DP1 receptor into a 384-well plate and culture overnight.

-

On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Compound Addition:

-

Prepare serial dilutions of ZK118182 and other agonists.

-

Add the compounds to the appropriate wells of the cell plate.

-

Include a vehicle control (no agonist).

-

-

Cell Stimulation and Lysis:

-

Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Add a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

-

-

Detection and Analysis:

-

Incubate the plate in the dark at room temperature for approximately 60 minutes to allow the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the amount of cAMP produced.

-

Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the agonist concentration.

-

Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

In Vivo Intraocular Pressure (IOP) Measurement

This protocol outlines a general procedure for evaluating the effect of this compound on IOP in an animal model.

-

Animal Model:

-

Use a relevant animal model, such as normotensive or ocular hypertensive monkeys or rabbits.

-

Acclimatize the animals to the experimental procedures to minimize stress-induced IOP fluctuations.

-

-

Drug Administration:

-

Administer a single topical dose of this compound (e.g., 0.03 µg in a suitable vehicle) to one eye of each animal.

-

Administer the vehicle alone to the contralateral eye as a control.

-

-

IOP Measurement:

-

Measure the IOP in both eyes at baseline (before drug administration) and at multiple time points after administration (e.g., 1, 2, 4, 6, and 8 hours).

-

Use a calibrated tonometer suitable for the animal species. Anesthesia may be required for some species.

-

-

Data Analysis:

-

Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

-

Express the IOP reduction in the treated eye as a percentage of the baseline IOP.

-

Compare the IOP changes in the treated eyes to those in the vehicle-treated control eyes using appropriate statistical methods to determine the significance of the drug's effect.

-

This technical guide provides a foundational understanding of the DP receptor agonist activity of this compound. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

ZK118182 Isopropyl Ester: A Technical Guide to a Prodrug for Glaucoma Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP) is a primary risk factor in the progression of glaucoma, a leading cause of irreversible blindness. Prostaglandin (B15479496) (PG) analogs are a first-line treatment for reducing IOP. This technical guide provides an in-depth overview of ZK118182 isopropyl ester, a prodrug of the potent prostaglandin DP receptor agonist, ZK118182. By converting the carboxylic acid group of the active compound into an isopropyl ester, the prodrug strategy aims to enhance corneal absorption and improve therapeutic efficacy. This document details the physicochemical properties, proposed synthesis, mechanism of action, and preclinical data of ZK118182 and its prodrug. Experimental protocols for key in vitro and in vivo studies are provided, alongside visualizations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

Glaucoma is a multifactorial optic neuropathy characterized by the progressive degeneration of retinal ganglion cells and corresponding visual field loss. A major modifiable risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Prostaglandin analogs have become a cornerstone of glaucoma therapy due to their potent IOP-lowering effects and favorable side-effect profile. These drugs primarily work by increasing the uveoscleral outflow of aqueous humor.

ZK118182 is a prostaglandin analog identified as a potent and selective agonist for the prostaglandin D2 (DP) receptor.[1] The active form of ZK118182 is a carboxylic acid, which, due to its polarity, may exhibit limited penetration across the lipophilic corneal epithelium. To overcome this barrier, ZK118182 has been formulated as an isopropyl ester prodrug, this compound.[1] This chemical modification increases the lipophilicity of the molecule, facilitating its passage through the cornea. Once inside the eye, endogenous esterases are expected to hydrolyze the ester bond, releasing the active drug, ZK118182, at the target site.

This technical guide provides a comprehensive summary of the available data on this compound, including its chemical properties, a plausible synthesis route, its mechanism of action, and preclinical efficacy data. Detailed experimental protocols are provided to enable researchers to conduct further studies, and diagrams are included to visualize key concepts.

Physicochemical Properties

A summary of the known physicochemical properties of ZK118182 and its isopropyl ester prodrug is presented in Table 1. The increased lipophilicity of the isopropyl ester, as indicated by its calculated XLogP3 value, is consistent with its design to enhance corneal permeability.

Table 1: Physicochemical Properties of this compound and ZK118182

| Property | This compound | ZK118182 (Free Acid) |

| CAS Number | 154927-31-8 | Not available |

| Molecular Formula | C₂₃H₃₇ClO₅ | C₂₀H₃₁ClO₅ |

| Molecular Weight | 429.0 g/mol | 386.9 g/mol |

| IUPAC Name | propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate | 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid |

| Calculated XLogP3 | 4.3 | Not available |

| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 12.5 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.1 mg/ml | Not available |

Data for this compound sourced from PubChem and Cayman Chemical.[1][2] Data for ZK118182 (Free Acid) is calculated based on the structure of the isopropyl ester.

Synthesis and Formulation

Proposed Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible route can be inferred from the general synthesis of prostaglandin F2α analogs described in the patent literature. The synthesis would likely involve a multi-step process starting from a commercially available cyclopentane (B165970) core, followed by the introduction of the alpha and omega side chains through stereoselective reactions. The final step would be the esterification of the carboxylic acid group of the ZK118182 free acid with isopropanol. A generalized protocol is provided below, based on similar prostaglandin syntheses.

Experimental Protocol: Generalized Synthesis of a Prostaglandin F2α Analog Isopropyl Ester

-

Corey Lactone Preparation: The synthesis typically begins with a protected Corey lactone derivative, which serves as the chiral template for the cyclopentane ring.

-

Omega Chain Installation: The omega chain is introduced via a Wittig-Horner or related olefination reaction with the appropriate phosphonate (B1237965) ylide.

-

Reduction of Ketone: The ketone on the cyclopentane ring is stereoselectively reduced to a hydroxyl group.

-

Alpha Chain Installation: The alpha chain is installed through another Wittig reaction.

-

Deprotection: Protecting groups are removed to yield the free acid form of the prostaglandin analog (ZK118182).

-

Esterification: The carboxylic acid is then esterified with isopropanol, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst, to yield the isopropyl ester. The reaction is typically carried out in an inert solvent like dichloromethane.

-

Purification: The final product is purified by column chromatography.

This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Formulation

For preclinical studies, this compound is typically dissolved in an organic solvent such as methyl acetate.[1] For topical ophthalmic administration, it would be formulated as a sterile, buffered aqueous solution or emulsion, potentially with solubilizing agents and preservatives. A patent for similar prostaglandin derivatives suggests dissolving the active compound in a sterilized aqueous solution (e.g., 0.9% saline) containing a solubilizing agent like 0.5% polysorbate-80.[3][4]

Mechanism of Action and Prodrug Conversion

Prodrug Activation

The rationale behind the isopropyl ester prodrug of ZK118182 is to enhance its penetration through the cornea. The esterification of the carboxylic acid group increases the lipophilicity of the molecule, allowing it to better traverse the lipid-rich corneal epithelium. Once in the cornea and aqueous humor, endogenous esterases hydrolyze the ester bond, releasing the active drug, ZK118182.

Caption: Prodrug conversion of this compound.

DP Receptor Signaling Pathway

The active drug, ZK118182, is a potent agonist of the prostaglandin D2 (DP1) receptor.[1] The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the ciliary body, this signaling cascade is believed to lead to the relaxation of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing IOP.

Caption: DP1 receptor signaling pathway in the ciliary body.

Preclinical Data

In Vitro Potency

ZK118182 has demonstrated potent agonist activity at the DP receptor.

Table 2: In Vitro Potency of ZK118182

| Parameter | Value |

| EC₅₀ | 16.5 nM |

| Kᵢ | 74 nM |

Data sourced from Cayman Chemical.[1]

In Vivo Efficacy: IOP Reduction

Topical administration of this compound has been shown to significantly lower IOP in animal models.

Table 3: In Vivo IOP Reduction with this compound

| Animal Model | Dose | IOP Reduction | Time Point |

| Monkey | 0.03 µg | 46% | 2 hours |

| Rabbit | 0.03 µg | 20% | 2 hours |

Data sourced from Cayman Chemical.[1] These studies demonstrated a much more potent effect compared to the free acid.

Experimental Protocols

In Vitro Hydrolysis of this compound in Ocular Tissues

This protocol is adapted from a study on a different isopropyl ester prodrug and would need to be optimized for ZK118182.[5]

-

Tissue Preparation: Obtain fresh rabbit eyes. Dissect the cornea, iris-ciliary body, and aqueous humor. Homogenize the tissues in phosphate (B84403) buffer.

-

Incubation: Add this compound to the tissue homogenates and incubate at 37°C.

-

Sampling: At various time points, take aliquots of the incubation mixture and quench the enzymatic reaction (e.g., with acetonitrile).

-

Analysis: Analyze the samples for the concentrations of both this compound and the hydrolyzed ZK118182 free acid using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of hydrolysis in each tissue.

In Vivo IOP Measurement in Rabbits and Monkeys

The following is a general protocol for assessing the IOP-lowering effects of a topical ophthalmic formulation.

-

Animal Acclimation: Acclimate the animals to the laboratory environment and handling procedures.

-

Baseline IOP Measurement: Measure the baseline IOP of both eyes using a calibrated tonometer (e.g., Tono-Pen, TonoVet).

-

Drug Administration: Administer a single drop of the this compound formulation to one eye. The contralateral eye receives the vehicle as a control.

-

Post-Dose IOP Measurements: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.

-

Data Analysis: Calculate the mean change in IOP from baseline for both the treated and control eyes. Compare the IOP reduction between the two groups to determine the efficacy of the treatment.

Caption: Experimental workflow for in vivo IOP studies.

Pharmacokinetics

Specific pharmacokinetic data for ZK118182 and its isopropyl ester are not publicly available. However, data from a similar prostaglandin F2α analog prodrug, latanoprost (B1674536), in rabbits can provide an indication of the expected pharmacokinetic profile. Latanoprost, also an isopropyl ester prodrug, is rapidly hydrolyzed to its active acid form in the eye.

Table 4: Representative Pharmacokinetic Parameters of Latanoprost Acid in Rabbit Ocular Tissues Following Topical Administration of Latanoprost

| Ocular Tissue | Cₘₐₓ (ng eq/g or /ml) | Elimination Half-life (hours) |

| Aqueous Humor | 0.09 | 3.0 |

| Cornea | 1.59 | 1.8 |

| Ciliary Body | 0.39 | 2.8 |

| Iris | 0.39 | 2.1 |

Data for latanoprost, a different prostaglandin analog, sourced from Sjöquist et al. (1998). This data is presented as a representative example of the expected pharmacokinetics of a topical prostaglandin prodrug.

The plasma half-life of the active acid of latanoprost after topical administration is very short, in the order of minutes, indicating rapid systemic clearance. A similar rapid clearance would be expected for ZK118182.

Conclusion

This compound is a promising prodrug of a potent DP receptor agonist for the treatment of glaucoma. The prodrug approach effectively addresses the challenge of corneal penetration, a common hurdle for acidic prostaglandin analogs. The available preclinical data demonstrates significant IOP reduction in relevant animal models. This technical guide provides a foundation for researchers and drug development professionals by consolidating the current knowledge on this compound and offering detailed experimental frameworks for further investigation. Future studies should focus on obtaining specific pharmacokinetic and in vitro hydrolysis data for ZK118182 to further elucidate its clinical potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C23H37ClO5 | CID 91886155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5296504A - Prostaglandin derivatives for the treatment of glaucoma or ocular hypertension - Google Patents [patents.google.com]

- 4. US6429226B1 - Prostaglandin derivatives for the treatment of glaucoma or ocular hypertension - Google Patents [patents.google.com]

- 5. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK118182 Isopropyl Ester: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZK118182 Isopropyl ester, a prostaglandin (B15479496) D2 (PGD2) analog, for researchers and professionals in the field of drug development. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is the prodrug form of ZK118182, a potent and selective agonist for the Prostaglandin D2 (DP) receptor, specifically the DP1 subtype. The isopropyl ester formulation is designed to enhance its corneal absorption, making it particularly relevant for ophthalmological applications such as the reduction of intraocular pressure.

| Property | Value | Source(s) |

| CAS Number | 154927-31-8 | [1][2][3][4][5][6] |

| Molecular Formula | C23H37ClO5 | [1][4][5][6] |

| Molecular Weight | 429.0 g/mol | [1][2][4][5] |

| Formal Name | [[(2Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]-3-hydroxycyclopentyl]-2-butenyl]oxy]-acetic acid, 1-methylethyl ester | [1] |

Mechanism of Action: DP1 Receptor Agonism

ZK118182 acts as a selective agonist at the Prostaglandin D2 receptor 1 (DP1). The DP1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit of its associated G protein. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The subsequent activation of Protein Kinase A (PKA) mediates various cellular responses. In the context of ocular physiology, this pathway is implicated in the regulation of intraocular pressure. In inflammatory cells like mast cells, activation of the DP1 receptor can lead to the inhibition of histamine (B1213489) release.

Signaling Pathway

Caption: this compound Signaling Pathway.

Experimental Protocols

The following are representative methodologies for assessing the biological activity of DP1 receptor agonists like ZK118182.

Measurement of Intraocular Pressure (IOP) in Animal Models

This protocol describes a general procedure for evaluating the effect of this compound on intraocular pressure in a preclinical setting.

-

Animal Model: Utilize appropriate animal models such as normotensive rabbits or monkeys.

-

Acclimatization: Acclimate animals to the experimental procedures, including IOP measurements, to minimize stress-induced variations.

-

Baseline IOP Measurement: Measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen) prior to drug administration.

-

Drug Administration: Topically administer a single drop of this compound solution (e.g., 0.03 µg in a suitable vehicle) to one eye, with the contralateral eye receiving the vehicle as a control.

-

Post-Treatment IOP Measurement: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.

-

Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the IOP-lowering effect.

Mast Cell Degranulation and Histamine Release Assay

This assay is designed to evaluate the inhibitory effect of ZK118182 on mast cell degranulation, a key event in allergic and inflammatory responses.

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

-

Sensitization (for IgE-mediated activation): Sensitize the cells with anti-DNP IgE overnight.

-

Pre-incubation with Test Compound: Wash the cells and pre-incubate with varying concentrations of ZK118182 for a specified period (e.g., 15-30 minutes) at 37°C.

-

Induction of Degranulation: Stimulate the cells with a degranulating agent such as DNP-BSA (for IgE-sensitized cells) or a calcium ionophore (e.g., A23187). Include positive (stimulant alone) and negative (buffer alone) controls.

-

Supernatant Collection: After incubation (e.g., 30-60 minutes), centrifuge the samples and collect the supernatant.

-

Quantification of Released Mediators:

-

Histamine: Measure the histamine concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

β-hexosaminidase: Measure the activity of the released granule-associated enzyme β-hexosaminidase using a colorimetric substrate.

-

-

Data Analysis: Express the release of mediators as a percentage of the total cellular content (determined by lysing a parallel set of cells) and calculate the dose-dependent inhibition by ZK118182.

Experimental Workflow Diagram

Caption: General Experimental Workflows.

References

- 1. Characterization of prostanoid receptors mediating inhibition of histamine release from anti-IgE-activated rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of prostanoid receptors mediating inhibition of histamine release from anti-IgE-activated rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of intravenous fenoldopam on intraocular pressure in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 5. Effects of selective dopamine-1 receptor activation on intraocular pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

The Role of ZK118182 Isopropyl Ester in Intraocular Pressure Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. Prostaglandin (B15479496) (PG) analogs are a first-line treatment for managing elevated IOP. ZK118182 Isopropyl ester is a potent and selective prostaglandin D2 (DP) receptor agonist that has demonstrated significant efficacy in preclinical models of IOP reduction. As a prodrug, its isopropyl ester formulation enhances corneal penetration, allowing for effective delivery to target tissues within the eye. This technical guide provides a comprehensive overview of the current understanding of this compound's role in intraocular pressure regulation, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Introduction

Glaucoma management primarily focuses on reducing intraocular pressure to prevent further damage to the optic nerve. Prostaglandin analogs have become a cornerstone of glaucoma therapy due to their potent IOP-lowering effects and favorable side-effect profile.[1] These agents primarily function by increasing the outflow of aqueous humor, the fluid that fills the anterior chamber of the eye. The two primary outflow pathways are the conventional (trabecular) and unconventional (uveoscleral) routes.

This compound is a synthetic prostaglandin analog that acts as a selective agonist for the DP receptor.[2] Its isopropyl ester chemical modification makes it a prodrug, which is hydrolyzed into its active acid form after penetrating the cornea. This enhances its bioavailability within the eye.[2]

Mechanism of Action

The primary mechanism by which this compound is believed to lower intraocular pressure is by increasing the uveoscleral outflow of aqueous humor. This is a common mechanism for many prostaglandin analogs.[1] The binding of the active form of ZK118182 to DP receptors located in the ciliary muscle is thought to initiate a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[3] This alteration in the tissue structure reduces the hydraulic resistance to aqueous humor outflow through the uveoscleral pathway.

Signaling Pathway

While the precise signaling pathway for DP receptor agonists in the human ciliary muscle is still under investigation, it is hypothesized to involve the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This is based on studies of DP receptor signaling in other tissues and the known effects of other prostanoid receptor agonists in the eye.[4][5] Increased cAMP levels can lead to the relaxation of smooth muscle cells, such as those in the ciliary body.[4]

Quantitative Data

Preclinical studies have demonstrated the potent IOP-lowering effects of this compound in animal models. The following table summarizes the key quantitative findings.

| Animal Model | Dose (µg) | Time Point | IOP Reduction (%) | Reference |

| Monkey | 0.03 | 2 hours | 46 | [2] |

| Rabbit | 0.03 | 2 hours | 20 | [2] |

Note: Further dose-response and time-course studies are needed to fully characterize the pharmacodynamics of this compound.

Experimental Protocols

The evaluation of this compound's effect on intraocular pressure has been conducted in established preclinical animal models, primarily rabbits and non-human primates.

Animal Models

-

Rabbits: New Zealand White rabbits are a commonly used model for initial screening of IOP-lowering compounds due to their large eyes and relative ease of handling.[1]

-

Monkeys: Cynomolgus or Rhesus monkeys are considered a more translatable model to humans due to the anatomical and physiological similarities of their eyes.[6]

Measurement of Intraocular Pressure (Tonometry)

Intraocular pressure is measured using a tonometer. The general procedure is as follows:

-

Animal Restraint and Anesthesia: Animals are appropriately restrained. Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) is applied to the cornea to minimize discomfort and blinking.[7] For more invasive or prolonged measurements, sedation or general anesthesia may be used, although this can influence IOP readings.[3]

-

Tonometry: A calibrated tonometer (e.g., Tono-Pen, TonoVet, or pneumatonometer) is used to measure the IOP.[6][8] The tonometer is gently applied to the central cornea, and multiple readings are taken to ensure accuracy.

-

Baseline and Post-Dosing Measurements: Baseline IOP is measured before the administration of the test compound. After topical instillation of this compound, IOP is measured at various time points (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the drug's effect.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound is a potent ocular hypotensive agent with a mechanism of action consistent with other effective prostaglandin analogs. Its selectivity for the DP receptor may offer a differentiated profile compared to existing FP receptor agonists, potentially leading to a different side-effect profile or efficacy in certain patient populations.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Dose-response and duration of action studies: To establish the optimal dosing regimen and the full pharmacodynamic profile.

-

Mechanism of action studies: To definitively map the signaling pathways activated by DP receptor agonism in the human trabecular meshwork and ciliary muscle.

-

Comparative studies: To evaluate the efficacy and safety of this compound relative to current first-line glaucoma medications.

-

Clinical Trials: To assess the safety and efficacy of this compound in human subjects with glaucoma or ocular hypertension.

Conclusion

This compound represents a promising therapeutic candidate for the management of elevated intraocular pressure. Its potent DP receptor agonist activity and favorable preclinical efficacy profile highlight its potential as a novel treatment for glaucoma. Continued research and clinical development will be crucial in determining its ultimate role in the therapeutic armamentarium against this sight-threatening disease.

References

- 1. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of exogenous prostaglandins on aqueous humor dynamics and blood-aqueous barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of intraocular pressure responses of the Tibetan monkey (Macaca thibetana) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of ciliary muscle relaxation induced by various agents in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the True Intraocular Pressure in the Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

ZK118182 Isopropyl Ester and its Effect on Aqueous Humor Dynamics: An In-depth Technical Guide

Disclaimer: As of the latest available data, specific studies detailing the effects of ZK118182 Isopropyl Ester on aqueous humor dynamics are not publicly available. This compound is identified as a prostaglandin (B15479496) analog.[1] Therefore, this guide provides a comprehensive overview of the expected effects of this compound based on the well-documented mechanisms of action and experimental data of other prostaglandin analogs, such as Prostaglandin F2α Isopropyl Ester (PGF2α-IE) and Latanoprost.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the effects of prostaglandin analogs on aqueous humor dynamics, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action of Prostaglandin Analogs

Prostaglandin analogs are a first-line therapy for glaucoma due to their efficacy in lowering intraocular pressure (IOP).[2][3] Their primary mechanism of action is to increase the outflow of aqueous humor from the eye.[2][4] This is achieved through two main pathways:

-

Uveoscleral Outflow (Primary Pathway): Prostaglandin analogs significantly enhance the outflow of aqueous humor through the uveoscleral pathway.[4][5][6] This involves the binding to prostaglandin F (FP) receptors in the ciliary muscle, leading to relaxation of the muscle and remodeling of the extracellular matrix.[2][3][7] This remodeling, which includes the upregulation of matrix metalloproteinases (MMPs), widens the interstitial spaces within the ciliary muscle bundles, thereby reducing hydraulic resistance and facilitating aqueous humor drainage.[3][4][7]

-

Trabecular Outflow (Secondary Pathway): There is also evidence to suggest that prostaglandin analogs can have a modest effect on the conventional trabecular outflow pathway.[2][4] The proposed mechanism involves the stimulation of FP receptors in the trabecular meshwork, leading to changes in the extracellular matrix and cellular architecture that increase outflow facility.[2][7]

It is important to note that prostaglandin analogs generally do not significantly affect the rate of aqueous humor production.[5][6]

Quantitative Data on the Effects of Prostaglandin Analogs

The following tables summarize the quantitative effects of representative prostaglandin analogs on intraocular pressure and aqueous humor outflow facility, as documented in studies on humans and non-human primates.

Table 1: Effect of Prostaglandin F2α Isopropyl Ester (PGF2α-IE) on Intraocular Pressure (IOP)

| Study Population | Dosage | Mean IOP Reduction | Time to Max Effect | Reference |

| Ocular Hypertensive/Glaucoma Patients | 0.5 µg twice daily for 8 days | 4 to 6 mmHg | Maintained throughout the last day | [8] |

| Cynomolgus Monkeys | 2 µg twice daily for 4 days | 8.1 ± 0.7 mmHg | 3 hours after the 7th dose | [9] |

| Cynomolgus Monkeys | 1 µg single dose | 2.9 ± 0.6 mmHg | ~3 hours post-application | [10] |

Table 2: Effect of Prostaglandin F2α Isopropyl Ester (PGF2α-IE) on Aqueous Humor Outflow

| Study Population | Parameter | Method | Result | Reference |

| Ocular Hypertensive/Glaucoma Patients | Tonographic Outflow Facility | Tonography | Increased to 0.17 ± 0.02 µL/min/mmHg (vs. 0.12 ± 0.01 in control) | [8] |

| Cynomolgus Monkeys | Uveoscleral Outflow | Radioactive Albumin Tracer | Increased to 0.98 ± 0.12 µL/min (vs. 0.61 ± 0.10 in control) | [10] |

| Cynomolgus Monkeys | Gross Outflow Facility | Constant Pressure Perfusion | 40-60% higher in treated eyes | [9] |

| Cynomolgus Monkeys | Uveoscleral Outflow | Tracer Infusion | 2 to 3.5 times higher in treated eyes | [11] |

Table 3: Effect of Latanoprost on Intraocular Pressure (IOP) and Aqueous Humor Dynamics

| Study Population | Parameter | Method | Result | Reference |

| Glaucoma Patients | IOP | Not specified | 25% decrease after 2 weeks | [12] |

| Ocular Hypertensive Patients | Uveoscleral Outflow | Calculated (Goldmann Equation) | Several-fold increase at 1 and 6 weeks | [13] |

| Glaucoma Patients | Total Outflow Facility (Goldmann) | Tonography/Fluorophotometry | Significant increase after 2 weeks | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of prostaglandin analogs on aqueous humor dynamics.

Measurement of Intraocular Pressure (Tonometry)

-

Objective: To measure the intraocular pressure in the eye.

-

Method:

-

The subject is seated, and the eye is anesthetized with a topical anesthetic.

-

A tonometer (e.g., Goldmann applanation tonometer, pneumatonometer) is used to measure the IOP.

-

For applanation tonometry, a small, flat-tipped cone is gently pressed against the cornea, and the force required to flatten a specific area of the cornea is measured and converted to IOP in mmHg.

-

Measurements are typically taken at baseline and at various time points after drug administration.

-

Measurement of Aqueous Humor Flow (Fluorophotometry)

-

Objective: To determine the rate of aqueous humor formation.

-

Method:

-

A fluorescent tracer, such as fluorescein (B123965), is administered topically or intravenously.

-

The tracer enters the anterior chamber and is diluted by the newly formed aqueous humor.

-

A scanning ocular fluorophotometer is used to measure the concentration of the fluorescent tracer in the anterior chamber and cornea at set intervals.

-

The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate.

-

Measurement of Outflow Facility (Tonography and Perfusion Studies)

-

Objective: To measure the ease with which aqueous humor drains from the anterior chamber.

-

Tonography Method:

-

A tonometer is placed on the eye for a sustained period (typically 4 minutes).

-

The weight of the tonometer artificially increases the IOP, which in turn increases the rate of aqueous humor outflow.

-

The rate of decay of the IOP during this period is used to calculate the tonographic outflow facility.

-

-

Perfusion Method (Ex Vivo):

-

Enucleated eyes or anterior segments are placed in a perfusion apparatus.

-

A perfusion fluid is infused into the anterior chamber at a constant pressure or flow rate.

-

The flow rate required to maintain a specific pressure, or the pressure generated at a specific flow rate, is measured to determine the outflow facility.

-

Measurement of Uveoscleral Outflow

-

Objective: To quantify the amount of aqueous humor that drains through the uveoscleral pathway.

-

Method (Tracer-based):

-

A tracer (e.g., radio-labeled albumin, fluorescent dextran) is infused into the anterior chamber.

-

After a set period, the eye is enucleated and dissected.

-

The amount of tracer recovered from the uveal tissues, sclera, and surrounding orbital tissues is quantified.

-

The volume of anterior chamber fluid that would contain the recovered amount of tracer is calculated to determine the uveoscleral outflow.

-

-

Calculation Method (Goldmann Equation):

-

Uveoscleral outflow (Fu) can be calculated using the modified Goldmann equation: IOP = (F - Fu) / C + EVP

-

Where:

-

IOP = Intraocular Pressure

-

F = Aqueous Humor Flow Rate

-

C = Trabecular Outflow Facility

-

EVP = Episcleral Venous Pressure

-

-

-

Visualizations

Signaling Pathway of Prostaglandin Analogs

Caption: Signaling pathway of prostaglandin analogs in the ciliary muscle.

Experimental Workflow for Assessing Aqueous Humor Dynamics

Caption: Experimental workflow for assessing aqueous humor dynamics.

References

- 1. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Update on the mechanism of action of topical prostaglandins for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 7. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of prostaglandin F2 alpha on trabecular outflow facility in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of prostaglandin F2 alpha-1-isopropylester (PGF2 alpha-IE) on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin F2 alpha increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The influence of Latanoprost 0.005% on aqueous humor flow and outflow facility in glaucoma patients: a double-masked placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

Pharmacological Profile of ZK118182 Isopropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK118182 Isopropyl ester is a pharmaceutical agent of interest, primarily for its potent effects on the prostanoid DP receptor. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinity, functional activity, and its effects in preclinical models. The information is presented to support further research and development efforts in related fields.

This compound is a prodrug form of the active compound ZK 118182. The isopropyl ester formulation is designed to enhance its corneal absorption, making it particularly suitable for ophthalmic applications. Once administered, it is hydrolyzed by endogenous esterases to the active free acid, ZK 118182, which is a potent and selective agonist for the prostaglandin (B15479496) D2 (PGD2) receptor, also known as the DP receptor.

Core Pharmacological Data

The pharmacological activity of ZK118182 is primarily defined by its interaction with the DP receptor. The following tables summarize the key quantitative data available for the active form, ZK 118182.

Table 1: Receptor Binding and Functional Activity of ZK 118182

| Parameter | Value | Receptor/System | Description |

| EC50 | 16.5 nM | DP Receptor | The half-maximal effective concentration required to elicit a functional response at the DP receptor. |

| Ki | 74 nM | DP Receptor | The inhibition constant, indicating the binding affinity of ZK 118182 to the DP receptor. |

Table 2: In Vivo Efficacy of this compound

| Species | Dose | Effect on Intraocular Pressure (IOP) | Time Point |

| Monkey | 0.03 µg | 46% reduction | 2 hours post-dosing |

| Rabbit | 0.03 µg | 20% reduction | 2 hours post-dosing |

Mechanism of Action and Signaling Pathway

ZK 118182 exerts its pharmacological effects by acting as a selective agonist at the prostaglandin D2 (DP1) receptor. The DP1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gs alpha subunit. Activation of the DP1 receptor by an agonist like ZK 118182 initiates a downstream signaling cascade that leads to the relaxation of smooth muscle and other physiological responses.

The signaling pathway is initiated by the binding of ZK 118182 to the DP1 receptor, which induces a conformational change in the receptor. This leads to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects, such as the reduction of intraocular pressure.

Caption: DP1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and have been adapted to be relevant for the evaluation of this compound.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of ZK 118182 for the DP receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human DP receptor are prepared from a stable cell line.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions and incubations.

-

Competition Assay: Membranes are incubated with a fixed concentration of a radiolabeled DP receptor ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled test compound (ZK 118182).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to reduce non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of ZK 118182 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay for EC50 Determination (cAMP Accumulation)

This protocol outlines a functional assay to determine the potency (EC50) of ZK 118182 in stimulating the DP receptor, measured by the accumulation of intracellular cAMP.

Caption: Experimental Workflow for cAMP Functional Assay.

Methodology:

-

Cell Culture: Cells stably expressing the human DP receptor are cultured to an appropriate density.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to attach overnight.

-

Assay Medium: The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Compound Addition: Cells are treated with a range of concentrations of ZK 118182.

-

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of ZK 118182. The EC50 value is determined from this curve.

In Vivo Intraocular Pressure (IOP) Measurement

This protocol describes the in vivo measurement of IOP in rabbits or monkeys following topical administration of this compound.

Methodology:

-

Animal Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures.

-

Baseline IOP Measurement: Baseline IOP is measured in both eyes of each animal using a calibrated tonometer.

-

Drug Administration: A single drop of this compound solution is administered topically to one eye, with the contralateral eye receiving a vehicle control.

-

Post-Dose IOP Measurement: IOP is measured in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The percentage reduction in IOP in the treated eye compared to the control eye is determined.

Pharmacokinetic Profile

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. However, based on the general principles of prostaglandin ester prodrugs, the following can be inferred:

-

Absorption: The isopropyl ester formulation is designed to be more lipophilic than the active free acid, which enhances its penetration across the cornea upon topical administration.

-

Metabolism: Following absorption into the eye, it is expected that endogenous esterases in the cornea and other ocular tissues rapidly hydrolyze the isopropyl ester to the active free acid, ZK 118182. Any systemically absorbed prodrug would likely be rapidly hydrolyzed by esterases in the blood and liver.

-

Distribution and Excretion: The active form, ZK 118182, is a prostaglandin analog and is expected to be distributed and metabolized via pathways similar to endogenous prostaglandins.

Conclusion

This compound is a potent and selective DP receptor agonist prodrug with demonstrated efficacy in reducing intraocular pressure in preclinical models. Its mechanism of action through the DP1 receptor-cAMP signaling pathway is well-characterized. While detailed pharmacokinetic data for the isopropyl ester prodrug is limited, its design as a lipophilic ester to enhance corneal penetration is a well-established strategy for ophthalmic drugs. Further research into its complete ADME profile would be beneficial for a more comprehensive understanding of its therapeutic potential. This technical guide provides a foundational understanding of the pharmacological profile of this compound for the scientific community.

An In-depth Technical Guide to ZK118182 Isopropyl Ester for Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The primary goal of glaucoma therapy is to lower IOP to prevent further optic nerve damage. Prostaglandin (B15479496) analogs are a first-line treatment for open-angle glaucoma, primarily acting by increasing the uveoscleral outflow of aqueous humor. ZK118182 isopropyl ester is a promising therapeutic candidate in this class, acting as a potent and selective prostaglandin DP1 receptor agonist. This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, intended to support further research and development in the field of glaucoma treatment.

This compound is the isopropyl ester prodrug of the active compound ZK118182. The esterification enhances its corneal penetration, allowing for effective delivery to the target tissues within the eye. Following administration, it is hydrolyzed by endogenous esterases to the active acid form, ZK118182.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for ZK118182 and its isopropyl ester prodrug.

Table 1: In Vitro Pharmacological Profile of ZK118182

| Parameter | Value | Description |

| EC50 | 16.5 nM | The half maximal effective concentration for DP receptor agonism. |

| Ki | 74 nM | The inhibition constant, indicating the binding affinity for the DP receptor. |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dose | IOP Reduction | Time Point |

| Monkey | 0.03 µg | 46% | 2 hours post-dosing |

| Rabbit | 0.03 µg | 20% | 2 hours post-dosing |

Mechanism of Action

ZK118182 exerts its IOP-lowering effect by acting as a selective agonist for the prostaglandin DP1 receptor, which is a G-protein coupled receptor (GPCR). The binding of ZK118182 to the DP1 receptor, primarily located in the ciliary muscle and trabecular meshwork, initiates a downstream signaling cascade.

Activation of the DP1 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to induce the relaxation of the ciliary muscle and trabecular meshwork cells.[3] This relaxation of the ciliary muscle increases the spaces between the muscle fiber bundles, leading to an increase in the uveoscleral outflow of aqueous humor.[4] Furthermore, the relaxation of the trabecular meshwork reduces the resistance to aqueous humor outflow through the conventional pathway.[3] The combined effect of enhancing both the uveoscleral and conventional outflow pathways leads to a significant reduction in intraocular pressure.

Signaling Pathway Diagram

Caption: Signaling pathway of ZK118182 in ocular tissues.

Experimental Protocols

While specific, detailed experimental protocols for the studies on this compound are not publicly available, this section describes generalized methodologies commonly employed in preclinical glaucoma research for obtaining the types of data presented.

Determination of EC50 and Ki Values

1. Radioligand Binding Assay (for Ki Determination):

-

Objective: To determine the binding affinity of ZK118182 for the DP1 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human DP1 receptor.

-

Competition Binding: A constant concentration of a radiolabeled ligand known to bind to the DP1 receptor (e.g., [3H]PGD2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (ZK118182).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[5]

-

2. Functional Assay (for EC50 Determination):

-

Objective: To determine the concentration of ZK118182 that produces 50% of its maximal effect.

-

Methodology:

-

Cell Culture: Cells expressing the DP1 receptor are cultured.

-

cAMP Measurement: The cells are treated with various concentrations of ZK118182. After a specified incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of ZK118182. The EC50 value is determined from this curve using non-linear regression analysis.[6][7]

-

In Vivo Intraocular Pressure (IOP) Measurement in Animal Models

-

Objective: To evaluate the IOP-lowering efficacy of topically administered this compound.

-

Methodology:

-

Animal Models: Normotensive or hypertensive animal models of glaucoma are used, such as Dutch-belted rabbits or Cynomolgus monkeys.

-

Acclimatization and Baseline Measurement: Animals are acclimatized to the laboratory conditions and handling procedures. Baseline IOP measurements are taken using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) prior to drug administration.

-

Drug Administration: A precise volume (e.g., 25-50 µL) of the this compound formulation is administered topically to one eye, while the contralateral eye receives the vehicle as a control.

-

IOP Monitoring: IOP is measured in both eyes at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The percentage of IOP reduction is determined by comparing the IOP in the treated eye to the baseline and/or the control eye. Statistical analysis is performed to determine the significance of the IOP-lowering effect.

-

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for this compound.

Conclusion and Future Directions

The preclinical data for this compound demonstrate its potential as a potent IOP-lowering agent for the treatment of glaucoma. Its selective agonism at the DP1 receptor and subsequent activation of the cAMP signaling pathway provide a clear mechanism of action for increasing aqueous humor outflow. The significant reduction in IOP observed in animal models at low doses highlights its high potency.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions should include:

-

Comprehensive Safety and Toxicology Studies: To assess the ocular and systemic safety profile of long-term topical administration.

-

Pharmacokinetic and Pharmacodynamic Modeling: To optimize dosing regimens and predict clinical efficacy.

-

Clinical Trials: To evaluate the safety, tolerability, and efficacy of this compound in human subjects with glaucoma or ocular hypertension.

-

Comparative Studies: To compare the efficacy and side-effect profile of this compound with other classes of glaucoma medications.

The continued investigation of this compound and other selective prostaglandin receptor agonists holds promise for the development of novel and more effective treatments for glaucoma, ultimately helping to preserve the vision of millions of individuals worldwide.

References

- 1. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of cyclic AMP in the eye with glaucoma [bmbreports.org]

- 3. Effect of Elevated Intracellular cAMP Levels on Actomyosin Contraction in Bovine Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Do Antiglaucoma Prostaglandin Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 5. Item - IC50 values and inhibition constants (Ki) of prostaglandin inhibitors. - Public Library of Science - Figshare [plos.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. graphpad.com [graphpad.com]

Esterase-Mediated Conversion of ZK118182 Isopropyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK118182 is a potent prostaglandin (B15479496) DP receptor agonist with potential therapeutic applications in ophthalmology, particularly in the management of glaucoma. To enhance its corneal absorption, ZK118182 is formulated as an isopropyl ester prodrug. This technical guide provides an in-depth analysis of the esterase-mediated conversion of ZK118182 isopropyl ester to its active form, ZK118182, within ocular tissues. The efficient enzymatic hydrolysis of the prodrug is critical for its pharmacological activity. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key processes involved.

Data Presentation

The rate of hydrolysis of prostaglandin isopropyl ester prodrugs varies across different ocular tissues, reflecting the differential distribution and activity of esterase enzymes. The following table summarizes the in vitro hydrolysis rates of latanoprost (B1674536) in various human ocular tissues, which can be considered indicative of the expected behavior of this compound[1].

Table 1: In Vitro Hydrolysis of Latanoprost (20 µM) in Human Ocular Tissues at 37°C [1]

| Ocular Tissue | Percentage of Latanoprost Disappeared (at 2 hours) | Rate of Latanoprost Acid Formation (at 2 hours, % of dose) |

| Choroid | >95% | ~90% |

| Ciliary Body | >95% | ~85% |

| Cornea | >95% | ~80% |

| Conjunctiva | >95% | ~75% |

| Sclera | ~70% | ~60% |

| Retina | ~50% | ~40% |

| Aqueous Humor | <10% | <5% |

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the esterase conversion of this compound. These protocols are adapted from established methods for similar prostaglandin analogues[1][2][3][4][5].

In Vitro Hydrolysis of this compound in Ocular Tissues

Objective: To determine the rate of enzymatic conversion of this compound to ZK118182 in various ocular tissues.

Materials:

-

Human donor eyes (obtained from a registered eye bank)

-

This compound and ZK118182 analytical standards

-

Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4

-

LC-MS/MS system

-

Incubator (37°C)

-

Homogenizer

-

Centrifuge

Procedure:

-

Within 24 hours of enucleation, dissect the human eyes to isolate the cornea, conjunctiva, iris-ciliary body, sclera, retina, choroid, and aqueous humor[1].

-

Weigh each tissue sample and place it in a tube containing a predetermined volume of pre-warmed GBR buffer (pH 7.4)[1].

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and spike it into the buffer to achieve a final concentration of 20 µM[1].

-

Incubate the tissue samples at 37°C with gentle agitation[1].

-

Collect aliquots of the incubation medium at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes)[1].

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

-

Homogenize the tissue samples and centrifuge to pellet the tissue debris.

-

Analyze the supernatant for the concentrations of this compound and ZK118182 using a validated LC-MS/MS method[1].

HPLC Method for Quantification of this compound and ZK118182

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the prodrug and its active metabolite.

Instrumentation and Conditions (adapted from methods for similar prostaglandins)[2][3][4][5]:

-

HPLC System: A standard HPLC system with a UV or PDA detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maxima of ZK118182 and its isopropyl ester (typically in the range of 210-230 nm for prostaglandins).

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare standard stock solutions of this compound and ZK118182 in acetonitrile.

-

Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the experimental samples.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Inject the standards, QC samples, and experimental samples into the HPLC system.

-

Integrate the peak areas for this compound and ZK118182.

-

Construct a calibration curve by plotting the peak area against the concentration for the standards.

-

Determine the concentrations of the analytes in the experimental samples from the calibration curve.

-

Validate the method according to ICH guidelines for linearity, accuracy, precision, selectivity, and sensitivity.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

ZK118182 Isopropyl Ester: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK118182 isopropyl ester is a prodrug of the potent prostaglandin (B15479496) DP1 receptor agonist, ZK118182. As an isopropyl ester, it is designed to enhance corneal penetration, making it a valuable compound in ophthalmic research, particularly in the context of lowering intraocular pressure. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of ZK118182 and its active form, ZK118182. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Receptor Binding Affinity and Selectivity

This compound is rapidly hydrolyzed in vivo to its active form, ZK118182. Therefore, the majority of receptor binding data available in the scientific literature pertains to the active metabolite. ZK118182 is a potent and selective agonist for the prostaglandin DP1 receptor.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding affinity (Ki) of ZK118182 and related compounds at various prostanoid receptors.

Table 1: Binding Affinity (Ki) of ZK118182 at Prostanoid Receptors

| Receptor Subtype | Ki (nM) |

| DP1 | 74 |

| EP1 | 73.4 |

Table 2: Binding Affinity (Ki) and Functional Activity (EC50) of AL-6598 (a related ZK118182 analog)

| Receptor Subtype | Ki (µM) | EC50 (µM) |

| DP | 2.9 - 9.7 | 2.64 |

| EP2 | - | 0.47 - 0.69 (partial agonist) |

| EP3 | 38 - 103 | - |

| FP | 38 - 103 | - |

| IP | 38 - 103 | - |

| TP | 38 - 103 | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the receptor binding and functional activity of compounds like this compound.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and its active metabolite, ZK118182, at a panel of prostanoid receptors (DP, EP1-4, FP, IP, TP).

Materials:

-

Cell membranes expressing the specific human prostanoid receptor subtype.

-

Radiolabeled ligand specific for each receptor (e.g., [3H]-PGD2 for DP1, [3H]-PGE2 for EP receptors).

-

Test compounds: this compound and ZK118182.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of a known non-labeled ligand for that receptor, and membrane preparation.

-

Test Compound: Assay buffer, radiolabeled ligand, serially diluted test compound, and membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, upon binding to a G-protein coupled receptor (GPCR).

Objective: To determine the functional potency (EC50) of this compound and ZK118182 as agonists at Gs-coupled prostanoid receptors (e.g., DP1, EP2, EP4, IP) or their ability to inhibit forskolin-stimulated cAMP production at Gi-coupled receptors (e.g., EP3).

Materials:

-

Whole cells expressing the specific human prostanoid receptor subtype.

-

Test compounds: this compound and ZK118182.

-

Forskolin (B1673556) (for Gi-coupled receptor assays).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

96-well or 384-well cell culture plates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Seeding: Seed the cells into microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a PDE inhibitor.

-

Cell Stimulation:

-

For Gs-coupled receptors: Remove the culture medium from the cells and add the diluted test compounds.

-

For Gi-coupled receptors: Pre-incubate the cells with the test compounds for a short period, then add a fixed concentration of forskolin to stimulate cAMP production.

-

-

Incubation: Incubate the plates at 37°C for a specific duration (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of the prostanoid receptors and a typical experimental workflow for receptor binding assays.

Caption: Primary G-protein signaling pathways of prostanoid receptors.

Caption: Experimental workflow for a radioligand displacement binding assay.

Conclusion

This compound serves as a valuable research tool for investigating the role of the DP1 receptor in various physiological and pathological processes. Its prodrug nature allows for enhanced tissue penetration, while its active metabolite, ZK118182, exhibits high potency and selectivity for the DP1 receptor. The data and protocols presented in this guide provide a comprehensive resource for scientists working with this compound, facilitating further research into its therapeutic potential.

An In-depth Technical Guide to the Downstream Signaling Pathways of ZK118182 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK118182 Isopropyl ester is a synthetic analog of prostaglandin (B15479496) and is recognized as a potent agonist of the Prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. As a prodrug, it is converted to its active form, ZK118182, to exert its biological effects. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound upon binding to the DP1 receptor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of this compound and to facilitate future research and therapeutic development.

Introduction

Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes, including inflammation, pain, and smooth muscle contraction. Their effects are mediated through a family of G-protein coupled receptors (GPCRs). This compound is a prostaglandin analog that has been identified as a selective and potent agonist for the DP1 receptor. The activation of this receptor initiates a cascade of intracellular events that constitute its downstream signaling pathway. Understanding these pathways is crucial for elucidating the therapeutic potential and possible side effects of this compound.

Mechanism of Action: DP1 Receptor Activation

The primary molecular target of the active form of this compound, ZK118182, is the prostaglandin DP1 receptor. The binding of ZK118182 to the DP1 receptor initiates a conformational change in the receptor, leading to the activation of associated G-proteins and the subsequent propagation of intracellular signals.

Quantitative Binding and Potency Data

The following table summarizes the available quantitative data for the interaction of the active form, ZK118182, with the DP1 receptor.

| Parameter | Value | Description |

| EC50 | 16.5 nM | The half-maximal effective concentration for DP1 receptor agonist activity. |

| Ki | 74 nM | The inhibition constant, indicating the binding affinity of ZK118182 for the DP1 receptor. |

Primary Downstream Signaling Pathway: The Gs-cAMP-PKA Axis

The canonical and most well-characterized signaling pathway downstream of DP1 receptor activation involves the coupling to the stimulatory G-protein alpha subunit (Gαs). This initiates a cascade of events leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the activation of Protein Kinase A (PKA).

Signaling Cascade:

-

Gαs Activation: Upon agonist binding, the DP1 receptor facilitates the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP concentration.

-